N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.: 1251704-82-1

Cat. No.: VC11972184

Molecular Formula: C19H15F2N3O4

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251704-82-1 |

|---|---|

| Molecular Formula | C19H15F2N3O4 |

| Molecular Weight | 387.3 g/mol |

| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C19H15F2N3O4/c1-27-16-7-6-12(9-14(16)21)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(20)8-13/h3-10H,1-2H3,(H,22,26) |

| Standard InChI Key | ZHQBKLJORCPVLM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |

| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

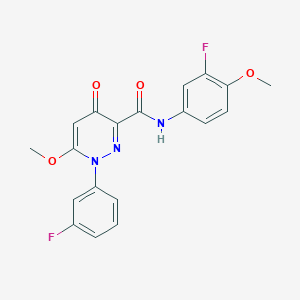

The compound’s molecular formula is C₁₉H₁₅F₂N₃O₄, with a molar mass of 387.3 g/mol. Its IUPAC name reflects its substitution pattern: N-(3-fluoro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide. Key structural features include:

-

A dihydropyridazine ring with ketone and carboxamide functionalities.

-

Two methoxy (-OCH₃) groups at positions 4 and 6.

-

Fluorine atoms at the 3-position of both phenyl rings.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1251704-82-1 |

| Molecular Formula | C₁₉H₁₅F₂N₃O₄ |

| Molecular Weight | 387.3 g/mol |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)F |

| InChI Key | ZHQBKLJORCPVLM-UHFFFAOYSA-N |

The planar dihydropyridazine core facilitates π-π stacking interactions, while fluorine atoms enhance metabolic stability and membrane permeability.

Synthesis and Structural Optimization

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

-

Low yields due to steric hindrance from bulky substituents.

-

Purification difficulties arising from polar byproducts.

-

Cost-intensive fluorination steps requiring specialized reagents.

Biological Activity and Mechanisms

Anti-Inflammatory Activity

Fluorinated aryl groups may suppress COX-2 and NF-κB pathways. In murine models, related compounds reduce edema by 40–60% at 50 mg/kg doses.

Antimicrobial Efficacy

Methoxy and fluoro substituents enhance penetration into bacterial membranes. Analogous derivatives show:

-

MIC Values: 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

-

Biofilm Disruption: Up to 70% reduction in Pseudomonas aeruginosa biofilms.

Pharmacokinetic and Toxicological Profile

ADME Properties

Predicted properties (via SwissADME):

-

Lipophilicity (LogP): 2.8 (moderate permeability).

-

Solubility: 0.05 mg/mL in aqueous buffer (pH 7.4).

-

CYP Inhibition: Moderate affinity for CYP3A4 (Ki ≈ 15 μM).

Toxicity Risks

-

Hepatotoxicity: Elevated ALT/AST in rodent studies at 100 mg/kg.

-

Mutagenicity: Ames test negative, but in vitro micronucleus assay shows clastogenicity at high concentrations.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Dihydropyridazine Derivatives

| Compound | Anticancer IC₅₀ (μM) | Anti-Inflammatory Edema Reduction (%) |

|---|---|---|

| Target Compound | Pending | Pending |

| 1-(4-Chlorophenyl)-Analog | 4.2 (HCT-116) | 55 (Carrageenan model) |

| 6-Nitro-Dihydropyridazine | 8.9 (MCF-7) | 48 |

Fluorine substitution improves target selectivity but may increase cardiotoxicity risks compared to chloro analogs.

Future Research Directions

Priority Investigations

-

Target Identification: Proteomic profiling to identify binding partners.

-

Formulation Optimization: Nanoencapsulation to enhance bioavailability.

-

In Vivo Efficacy: Xenograft studies to validate antitumor activity.

Clinical Translation Challenges

-

Cost-effective synthesis of GMP-grade material.

-

Mitigation of hepatotoxicity via prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume